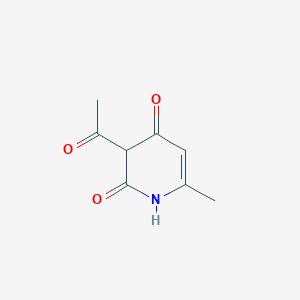![molecular formula C11H12S2 B12099113 2,2'-Methylenebis[5-methylthiophene] CAS No. 4218-22-8](/img/structure/B12099113.png)
2,2'-Methylenebis[5-methylthiophene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[5-methylthiophene] is an organic compound with the molecular formula C({11})H({12})S(_{2}) It consists of two 5-methylthiophene rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-methylthiophene] typically involves the reaction of 5-methylthiophene with formaldehyde under acidic conditions. The general reaction can be represented as follows:
2C5H4S-CH3+CH2O→C11H12S2+H2O
In this reaction, 5-methylthiophene reacts with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product along with water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenebis[5-methylthiophene] can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[5-methylthiophene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents can introduce nitro groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated derivatives of 2,2’-Methylenebis[5-methylthiophene].
Scientific Research Applications
Chemistry
In chemistry, 2,2’-Methylenebis[5-methylthiophene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
While direct biological applications are limited, derivatives of this compound may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
Industry
In industry, 2,2’-Methylenebis[5-methylthiophene] is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conductive properties.
Mechanism of Action
The mechanism by which 2,2’-Methylenebis[5-methylthiophene] exerts its effects depends on the specific application. In organic electronics, its conductive properties arise from the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which is determined by its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis[thiophene]: Similar structure but without the methyl groups.
2,2’-Methylenebis[3-methylthiophene]: Methyl groups positioned differently on the thiophene rings.
2,2’-Methylenebis[furan]: Oxygen atoms replace sulfur atoms in the rings.
Uniqueness
2,2’-Methylenebis[5-methylthiophene] is unique due to the presence of methyl groups at the 5-position of the thiophene rings, which can influence its reactivity and physical properties. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other methylenebis derivatives.
Properties
CAS No. |
4218-22-8 |
|---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylthiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C11H12S2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3 |
InChI Key |
HJTSBOCFVPUMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC2=CC=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)



![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)



